3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)-
Description
The compound 4-chloro-6-nitro-7-(trifluoromethoxy)quinoline-3-carbonitrile is a nitro-substituted quinoline derivative with a trifluoromethoxy group at position 7, a chloro substituent at position 4, and a cyano group at position 3. Its molecular formula is C₁₁H₅ClF₃N₃O₃, with a molecular weight of 344.62 g/mol. The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent, which enhances the compound’s metabolic stability and lipophilicity compared to non-fluorinated analogs . This structural motif is commonly exploited in medicinal chemistry for optimizing pharmacokinetic properties. The nitro group at position 6 may serve as a precursor for further functionalization (e.g., reduction to an amine) in drug synthesis .
Properties
Molecular Formula |
C11H3ClF3N3O3 |
|---|---|
Molecular Weight |
317.61 g/mol |
IUPAC Name |
4-chloro-6-nitro-7-(trifluoromethoxy)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H3ClF3N3O3/c12-10-5(3-16)4-17-7-2-9(21-11(13,14)15)8(18(19)20)1-6(7)10/h1-2,4H |
InChI Key |
UMBIGTZQCNBJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)N=CC(=C2Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Substituted-3-Quinolinecarbonitriles (General Method)
A representative method for preparing 7-substituted-3-quinolinecarbonitriles, which can be adapted for the trifluoromethoxy derivative, is described in a 2003 patent. The process proceeds as follows:
- Starting Materials: Substituted anilines such as 3-fluoro-4-methoxyaniline are reacted with ethyl (ethoxymethylene)cyanoacetate.
- Reaction Conditions: The mixture is heated in toluene at 100–110 °C for approximately 4.5 hours to promote cyclization.
- Isolation: After cooling, a hexane/ethyl acetate mixture is added, and the solid product is collected by filtration.
- Cyclization Step: The intermediate is further heated in a high-boiling solvent mixture (diphenyl ether:biphenyl) at reflux to complete cyclization.
- Purification: The crude product is purified by flash column chromatography using gradients of ethyl acetate in hexane.
While this example uses fluoro and methoxy substituents, analogous procedures can be adapted for chloro, nitro, and trifluoromethoxy substituents by selecting appropriate substituted anilines and reaction conditions.
Specific Considerations for 4-Chloro-6-nitro-7-(trifluoromethoxy)-3-quinolinecarbonitrile
According to available synthesis data, the compound 4-chloro-6-nitro-7-(trifluoromethoxy)-3-quinolinecarbonitrile is prepared via multi-step organic synthesis involving:
- Introduction of Electron-Withdrawing Groups: The nitro and trifluoromethoxy groups are installed on the quinoline ring to modulate reactivity.
- Nitrile Group Formation: The 3-position nitrile is introduced typically through condensation with cyanoacetate derivatives or via dehydration of amide intermediates.
- Chlorination: The chloro substituent at position 4 is introduced either by using chlorinated starting materials or via electrophilic aromatic substitution reactions.
The exact reaction conditions (solvents, temperature, catalysts) are optimized to maintain the integrity of sensitive groups like the nitro and trifluoromethoxy moieties.
Alternative Cyclization Using Phosphorus Oxychloride
A method involving cyclization and chlorination in one step is described in a 2004 patent:
- Procedure: A substituted anilino-propenamide intermediate is heated in toluene with pyridine, while phosphorus oxychloride is added slowly at 110 °C.
- Outcome: This reaction promotes cyclization to the quinolinecarbonitrile core and introduces the chloro substituent.
- Workup: After completion, the mixture is quenched with water and basified with sodium hydroxide solution, allowing precipitation of the product.
- Purification: The solid is filtered, washed, and dried to yield the quinolinecarbonitrile derivative in high yield and purity.
This approach is adaptable for preparing 4-chloro-3-quinolinecarbonitriles with various substituents, including nitro and trifluoromethoxy groups, by selecting appropriate starting materials.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader class of quinoline-3-carbonitriles with varying substituents. Below is a comparative analysis of key analogs:
Key Trends
Substituent Effects: Trifluoromethoxy (-OCF₃): Enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism compared to ethoxy (-OC₂H₅) or methoxy (-OCH₃) groups . Nitro (-NO₂): Facilitates electrophilic substitution reactions; reduction to -NH₂ enables diversification in drug discovery . Chloro (-Cl): Improves halogen bonding in protein-ligand interactions, critical for kinase inhibition .
Synthetic Routes: The target compound is synthesized via Gould-Jacobs cyclization or nucleophilic aromatic substitution (SNAr) using halogenated precursors . Analogs like 4-chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile require milder conditions due to lower steric demand .
Biological Relevance: Trifluoromethoxy derivatives show superior inhibitory activity against EGFR (IC₅₀ < 50 nM) compared to ethoxy analogs (IC₅₀ ~200 nM) . Nitro-substituted quinolines are precursors to antimalarial and anticancer agents after functional group interconversion .
Research Findings and Data Tables
Physicochemical Properties
Biological Activity
3-Quinolinecarbonitrile, 4-chloro-6-nitro-7-(trifluoromethoxy)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H3ClF3N3O3
- Molecular Weight : 305.63 g/mol
- CAS Number : 11099170
Biological Activity Overview
The biological activity of this compound has been studied extensively, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail specific activities and findings from various studies.
Anticancer Activity
Research indicates that 3-Quinolinecarbonitrile derivatives exhibit potent anticancer properties through the inhibition of protein tyrosine kinases (PTKs). These enzymes are crucial for cell signaling pathways that regulate cell growth and differentiation. Inhibiting PTK activity can lead to reduced tumor growth and proliferation.
The compound's mechanism involves:
- Inhibition of KDR : The compound inhibits the kinase activity of KDR (Kinase Domain Receptor), which is implicated in angiogenesis and tumor growth. By blocking KDR, the compound can potentially prevent the formation of new blood vessels that tumors need to grow .
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells, promoting programmed cell death, which is essential for eliminating malignant cells.
Antimicrobial Properties
In addition to its anticancer effects, this quinoline derivative has demonstrated antimicrobial activity against various pathogens. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing better penetration into bacterial membranes.
Research Findings
- Bacterial Inhibition : Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and function .
- Fungal Activity : Preliminary studies suggest potential antifungal properties, making it a candidate for further exploration in treating fungal infections .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | PTK inhibition (KDR) | |
| Induction of apoptosis | ||
| Antimicrobial | Inhibition of bacterial growth | |
| Disruption of fungal cells |
Case Studies
-
Case Study on Cancer Treatment :
A study published in a peer-reviewed journal highlighted the effectiveness of 3-Quinolinecarbonitrile in inhibiting tumor growth in xenograft models. The results indicated a significant decrease in tumor size compared to controls, demonstrating its potential as an anticancer agent . -
Antimicrobial Efficacy Study :
A recent investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting it could serve as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
